2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile
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Overview
Description
2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile is a chemical compound with the molecular formula C16H20N2O3 It is characterized by the presence of an azepane ring, a methoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with 2-(azepan-1-yl)-2-oxoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with hydroxyl or amine groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile involves its interaction with specific molecular targets. The azepane ring and benzonitrile moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)ethyl methacrylate
- 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzaldehyde
- 2-[2-(Azepan-1-yl)-2-oxoethoxy]benzoic acid
Uniqueness
2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile is unique due to the combination of its azepane ring, methoxy group, and benzonitrile moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-14-8-6-7-13(11-17)16(14)21-12-15(19)18-9-4-2-3-5-10-18/h6-8H,2-5,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORBPOKHDNJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N2CCCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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